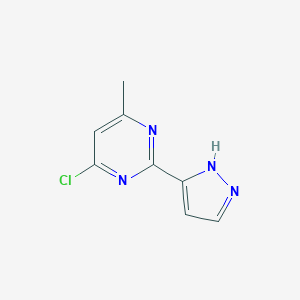

4-Chloro-(3-pyrazolyl)-6-methyl pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methyl-2-(1H-pyrazol-5-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-5-4-7(9)12-8(11-5)6-2-3-10-13-6/h2-4H,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDKIVSCZFFWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 4-Chloro-(3-pyrazolyl)-6-methyl pyrimidine

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-methyl-pyrazolyl-pyrimidine

Abstract

The pyrazolyl-pyrimidine scaffold is a cornerstone in modern medicinal chemistry, valued for its versatile synthetic handles and ability to modulate biological targets. This guide provides an in-depth analysis of the physicochemical properties of 4-Chloro-6-methyl-pyrazolyl pyrimidine. Due to ambiguity in the common nomenclature, this document focuses on the synthetically accessible and frequently encountered isomer, 4-Chloro-6-methyl-1-(1H-pyrazol-1-yl)pyrimidine . We move beyond a simple data sheet to explain the causal relationships between the molecule's structure and its empirical properties, such as solubility, basicity (pKa), and lipophilicity (LogP). This document is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive property profile but also field-proven, step-by-step protocols for the experimental determination of these critical parameters.

Molecular Structure and Core Properties

The nomenclature "4-Chloro-(3-pyrazolyl)-6-methyl pyrimidine" is structurally ambiguous. The most common synthetic routes and documented analogues suggest the pyrazole ring is attached to the pyrimidine ring via one of its nitrogen atoms. This guide will proceed with the analysis of 4-Chloro-6-methyl-1-(1H-pyrazol-1-yl)pyrimidine .

Physicochemical Data Summary

Direct experimental data for this specific compound is not widely published. The following table summarizes key properties based on computational predictions and analysis of structurally similar compounds. These values serve as a robust starting point for experimental design.

| Property | Value (Predicted/Estimated) | Implication for Research & Development |

| Molecular Formula | C₈H₇ClN₄ | - |

| Molecular Weight | 194.62 g/mol | Adheres to Lipinski's guidelines for drug-likeness. |

| cLogP | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability.[1][2][3] |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | Suggests good potential for oral bioavailability and cell permeability. |

| Aqueous Solubility | Low to Moderate | Expected to be poorly soluble in neutral water but may improve in acidic conditions due to protonation.[4][5] |

| pKa (most basic) | 1.5 - 2.5 (estimated) | The pyrimidine ring nitrogens are weakly basic due to electron-withdrawing effects.[6] |

| Physical State | Likely a solid at STP | High melting points are common for planar, heterocyclic systems due to efficient crystal packing.[4] |

In-Depth Physicochemical Analysis

Solubility Profile

Expertise & Experience: The solubility of a compound is a critical determinant of its utility, impacting everything from reaction conditions to bioavailability. The structure of 4-Chloro-6-methyl-1-(1H-pyrazol-1-yl)pyrimidine presents competing features. The nitrogen atoms in both the pyrimidine and pyrazole rings can act as hydrogen bond acceptors, which would typically favor aqueous solubility. However, the overall molecule is a planar, aromatic system with a significant nonpolar surface area, and the chloro-substituent adds to its hydrophobicity.

Causality:

-

Aqueous Solubility: In neutral water (pH ~7), the compound is expected to exhibit low solubility. This is because the molecule is uncharged, and the energetic cost of breaking the water's hydrogen-bonding network to accommodate the hydrophobic scaffold is high.

-

pH-Dependent Solubility: The pyrimidine nitrogens are weakly basic. In acidic media (e.g., pH < 2), protonation of a ring nitrogen will form a cationic species. This charged form will exhibit significantly enhanced aqueous solubility due to favorable ion-dipole interactions with water.

-

Organic Solvents: The compound is expected to be more soluble in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and moderately soluble in alcohols like ethanol and methanol.[5] Solubility in nonpolar solvents like hexanes is likely to be very low.

Acidity and Basicity (pKa)

Expertise & Experience: The pKa values of a molecule dictate its ionization state at a given pH, which profoundly affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Causality:

-

Basic Centers: The primary basic centers are the nitrogen atoms of the pyrimidine ring. In unsubstituted pyrimidine, the pKa of the conjugate acid is approximately 1.3.

-

Inductive Effects: The chlorine atom at the C4 position is strongly electron-withdrawing. This inductive effect reduces the electron density on the ring nitrogens, making them less basic than in unsubstituted pyrimidine. Therefore, the pKa is expected to be in the range of 1.5-2.5.

-

Protonation Site: Protonation will likely occur at the N1 nitrogen of the pyrimidine ring, as it is sterically more accessible and its lone pair is not as involved in aromaticity as the pyrazole nitrogens.

Lipophilicity (LogP & LogD)

Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a key factor in its ability to cross biological membranes. It is measured by the partition coefficient (LogP for the neutral species) between octanol and water.[7]

Causality:

-

LogP: The calculated LogP (cLogP) is predicted to be between 1.5 and 2.5.[1][2][3] This value reflects a balance. The chloromethyl-pyrimidine core is moderately lipophilic, while the pyrazole ring adds some polar character. A LogP in this range is often considered ideal for drug candidates, as it allows for sufficient aqueous solubility while permitting passive diffusion across cell membranes.[7]

-

LogD: Since this molecule is a weak base, its distribution coefficient (LogD) will be pH-dependent. At physiological pH (~7.4), the molecule will be overwhelmingly neutral, so LogD₇.₄ ≈ LogP. However, at lower pH values (e.g., in the stomach), protonation will increase its hydrophilicity, leading to a lower LogD value.

Chemical Reactivity and Stability

The most significant feature driving the synthetic utility of this compound is the chlorine atom at the C4 position of the pyrimidine ring.

Expertise & Experience: The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing chlorine atom. This electronic arrangement makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[8][9][10]

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride leaving group.[9]

This reactivity is the molecule's primary asset, allowing for the facile introduction of a wide variety of functional groups (amines, alcohols, thiols) at the C4 position, making it a valuable intermediate for building libraries of potential drug candidates.[11][12]

Experimental Protocols

The following protocols provide robust, self-validating methods for the experimental determination of the key physicochemical properties discussed.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic equilibrium solubility.[13][14]

Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is critical to ensure saturation.[13]

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours).[15]

-

Phase Separation: After equilibration, allow the suspension to stand undisturbed for a short period to let the undissolved solid settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, the sample must be filtered (e.g., through a 0.22 µm syringe filter) or centrifuged at high speed.[13]

-

Quantification: Prepare a series of standards of the compound in a suitable solvent (e.g., DMSO or acetonitrile). Analyze the filtered supernatant and the standards using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration.

-

Validation: To confirm equilibrium was reached, take samples at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between the time points.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise technique for measuring pKa by monitoring pH changes during titration with an acid or base.[16][17][18]

Methodology:

-

System Calibration: Calibrate a high-precision pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature.[16]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system. For water-soluble compounds, deionized water with a background electrolyte (e.g., 0.15 M KCl to maintain constant ionic strength) is used.[16] For poorly soluble compounds, a co-solvent system (e.g., methanol/water) may be required, though this will yield an apparent pKa (pKaᵃᵖᵖ).

-

Titration: Place the solution in a jacketed vessel at a constant temperature. Purge with nitrogen to remove dissolved CO₂.[16] Titrate the solution by making small, incremental additions of a standardized titrant (e.g., 0.1 M HCl if measuring a base).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa corresponds to the pH at the half-equivalence point. This point can be precisely identified as the inflection point on the first derivative plot (ΔpH/ΔV) or the zero-crossing on the second derivative plot (Δ²pH/ΔV²).[19]

Protocol for LogP Determination (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between n-octanol and water.[20][21][22]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This step is crucial for thermodynamic accuracy.

-

Sample Preparation: Prepare a stock solution of the compound in one of the phases (e.g., n-octanol). Add a known volume of this stock to a vial containing a known volume of the other pre-saturated phase. The final concentration should be low enough to avoid saturation in either phase.

-

Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow for partitioning equilibrium.

-

Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the two phases.

-

Sampling & Analysis: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Analyze the concentration of the compound in each aliquot using a suitable method like HPLC-UV or LC-MS.[22]

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[7]

Conclusion

4-Chloro-6-methyl-1-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic scaffold with a well-defined physicochemical profile governed by its structural features. Its moderate lipophilicity, low molecular weight, and key synthetic handle at the C4 position make it an attractive starting point for synthetic and medicinal chemistry programs. While direct experimental data is sparse, its properties can be reliably predicted through an understanding of fundamental chemical principles. The detailed protocols provided herein equip researchers with the necessary tools to perform their own precise characterization, enabling informed decisions in experimental design and drug discovery pipelines.

References

- Creative Bioarray. (n.d.).

- Benchchem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines.

- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.

- Cambridge MedChem Consulting. (n.d.). LogP/D.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Simoens, M., et al. (n.d.).

- Encyclopedia.pub. (2022).

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Journal of the Chemical Society C: Organic. (n.d.). Pyrimidines. Part II.

- Mercer, S. E., et al. (2024).

- AxisPharm. (2024). Log D Measurement.

- Unknown Source. (n.d.).

- Unknown Source. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine.

- SciSpace. (n.d.).

- Benchchem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.

- ResearchGate. (n.d.).

- Lund University Publications. (n.d.).

- StackExchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?

- Unknown Source. (n.d.). solubility experimental methods.pptx.

- MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

- ICCVAM. (2003).

- ACS Publications. (2019).

- ResearchGate. (n.d.). Known synthesis of 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 1a.

- ResearchGate. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

- Benchchem. (2025).

- NIH PubChem. (n.d.). 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.

- Chemaxon Docs. (n.d.).

- Organic Chemistry Portal. (n.d.).

- MedCrave online. (2018).

- Molinspiration. (n.d.).

- BLDpharm. (n.d.). 1015845-71-2|4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine.

- ACS Publications. (2021). Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine.

- Liptak, M. D., et al. (n.d.).

- OpenMolecules.org. (n.d.).

- ECHEMI. (n.d.). 114833-95-3, 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine Formula.

- Organic Chemistry D

- ResearchGate. (n.d.). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? | Request PDF.

- Chair of Analytical Chemistry. (n.d.).

Sources

- 1. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]

- 2. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 3. www.openmolecules.org [openmolecules.org]

- 4. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. scispace.com [scispace.com]

- 20. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. Log D Measurement | AxisPharm [axispharm.com]

biological significance of the pyrazolo[3,4-d]pyrimidine scaffold

The Biological Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold: A Technical Guide

Abstract The pyrazolo[3,4-d]pyrimidine scaffold represents a cornerstone in medicinal chemistry, distinguished by its bioisosteric relationship to the adenine pharmacophore.[1][2][3][4] This structural mimicry allows for potent interactions with ATP-binding sites across a diverse array of enzymes, most notably protein kinases and viral polymerases. This guide provides an in-depth technical analysis of the scaffold’s structure-activity relationships (SAR), synthetic methodologies, and therapeutic applications in oncology and virology. It is designed to equip researchers with the rationale and protocols necessary to leverage this privileged structure in drug discovery.

Structural Basis of Biological Versatility

The core significance of the pyrazolo[3,4-d]pyrimidine system lies in its ability to function as a purine bioisostere .[2] By replacing the imidazole ring of purine with a pyrazole ring, the scaffold retains the critical hydrogen-bonding geometry required for ATP mimicry while altering the electronic distribution and metabolic stability of the molecule.

Adenine Mimicry and Hinge Binding

In the context of kinase inhibition, the N1 and C6 positions of the adenine ring interact with the kinase "hinge" region.[1][2] In pyrazolo[3,4-d]pyrimidines:

-

N5 and C4-substituents (typically an amino group) mimic the N1 and N6-amino of adenine, forming a donor-acceptor hydrogen bond pair with the kinase backbone.

-

The C3 position projects into the "gatekeeper" region of the hydrophobic pocket, allowing for selectivity tuning based on the size of the gatekeeper residue (e.g., Threonine vs. Methionine).

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional roles of specific positions on the scaffold.

Figure 1: Structure-Activity Relationship (SAR) map of the pyrazolo[3,4-d]pyrimidine scaffold.

Therapeutic Applications & Mechanisms[3][5][6][7]

Oncology: Kinase Inhibition

The scaffold is most famous for generating potent kinase inhibitors. A prime example is Ibrutinib , a covalent inhibitor of Bruton's Tyrosine Kinase (BTK).

-

Mechanism: The pyrazolo[3,4-d]pyrimidine core occupies the ATP-binding site of BTK. An acrylamide "warhead" attached to the N1-piperidine tail forms a covalent bond with Cysteine 481 (Cys481), irreversibly blocking the enzyme.

-

Significance: This blocks B-cell receptor (BCR) signaling, preventing B-cell proliferation in malignancies like Mantle Cell Lymphoma (MCL) and Chronic Lymphocytic Leukemia (CLL).

Figure 2: Inhibition of the B-Cell Receptor signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.

Virology: Polymerase Inhibition

In viral replication, the scaffold acts as a nucleoside analog. Compounds like N10169 have shown broad-spectrum activity against DNA viruses.[5]

-

Mechanism: These analogs are phosphorylated by cellular kinases to their triphosphate forms. The viral polymerase mistakenly incorporates them into the growing viral DNA/RNA chain, causing chain termination or lethal mutagenesis due to the non-canonical ring structure.

Chemical Synthesis Strategies

The synthesis of this scaffold typically follows two main routes: the "Fusion to Pyrazole" (Route A) or "Fusion to Pyrimidine" (Route B). Route A is generally preferred for its versatility in introducing N1 substituents early in the synthesis.

Route A: Cyclization of 5-Aminopyrazoles

This is the industry-standard approach for generating libraries.

-

Precursor Formation: Reaction of a hydrazine derivative with ethoxymethylene malononitrile yields a 5-amino-4-cyanopyrazole.

-

Cyclization: The pyrazole intermediate is treated with formamide or formic acid/ammonia to close the pyrimidine ring.

Figure 3: General synthetic workflow for the construction of the pyrazolo[3,4-d]pyrimidine core.

Experimental Protocols

Protocol: Synthesis of 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Objective: To synthesize a reference scaffold for biological testing. Self-Validating Step: The disappearance of the nitrile peak (~2200 cm⁻¹) in IR spectroscopy confirms ring closure.

-

Reactants: Dissolve 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (10 mmol) in Formamide (15 mL).

-

Reaction: Heat the mixture to reflux (approx. 180-190°C) for 6–8 hours. Note: High temperature is required to drive the condensation and dehydration.

-

Monitoring: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). Look for the formation of a more polar spot.

-

Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (100g).

-

Isolation: The solid precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol.

-

Validation:

-

Yield: Expected >70%.

-

1H NMR (DMSO-d6): Look for the distinctive C6-H proton singlet around δ 8.2–8.5 ppm and the disappearance of the NH2 broad singlet of the pyrazole precursor.

-

Protocol: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine the IC50 of a pyrazolo[3,4-d]pyrimidine derivative against a target kinase (e.g., Src).

-

Preparation: Dilute compounds in 100% DMSO to 100x the final test concentration.

-

Enzyme Mix: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add purified Src kinase (0.2 nM final).

-

Substrate Mix: Add peptide substrate (e.g., specific Src-tide) labeled with a fluorophore (e.g., Coumarin) and ATP (at Km concentration).

-

Reaction:

-

Add 0.5 µL compound solution to 384-well plate.

-

Add 10 µL Enzyme Mix. Incubate 10 min (to allow compound binding).

-

Add 10 µL Substrate Mix to initiate.

-

-

Incubation: Incubate at Room Temperature for 60 minutes.

-

Detection: Add Stop Solution (EDTA). Measure fluorescence ratio (445 nm / 520 nm) using a plate reader.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate IC50.

Quantitative Data Summary

The following table summarizes the potency of pyrazolo[3,4-d]pyrimidine derivatives against key targets, illustrating the scaffold's versatility.

| Compound Class | Target | Mechanism | Typical IC50 / Kd | Reference |

| Ibrutinib | BTK | Covalent (Cys481) | 0.5 nM | [1, 2] |

| PP1 | Src Family | ATP Competitive | 170 nM (Lck) | [3] |

| PP2 | Src Family | ATP Competitive | ~100 nM | [3] |

| N10169 | Viral Pol | Nucleoside Analog | 1–10 µM (EC50) | [4] |

| Compound 7f | DHFR | Antifolate | 1.83 µM | [5] |

References

-

Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors. Journal of Chemical Information and Modeling. Link

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Link

-

Pyrazolo[3,4-d]pyrimidines as potent and selective inhibitors of the Src-family tyrosine kinases. Bioorganic & Medicinal Chemistry Letters. Link

-

Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity. Antimicrobial Agents and Chemotherapy. Link

-

Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazolopyrimidine Scaffold: A Privileged Core for Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazolopyrimidine nucleus stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility in targeting a diverse array of biomolecules.[1] Its intrinsic structural resemblance to the purine core of ATP allows for competitive binding to the active sites of numerous enzymes, most notably protein kinases, which are pivotal regulators of cellular signaling.[2] Dysregulation of these signaling pathways is a hallmark of many pathologies, including cancer, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a comprehensive exploration of the key therapeutic targets of pyrazolopyrimidine derivatives, delving into the mechanistic rationale behind their efficacy. We will dissect the critical signaling pathways involved and furnish detailed, field-proven experimental protocols to empower researchers in the discovery and evaluation of novel pyrazolopyrimidine-based therapeutic agents.

The Pyrazolopyrimidine Core: A Foundation for Therapeutic Innovation

The pyrazolopyrimidine scaffold is a bicyclic heterocyclic system composed of fused pyrazole and pyrimidine rings. Several isomeric forms exist, with the 1H-pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine cores being the most extensively investigated in drug discovery.[2][3] The strategic placement of nitrogen atoms within this framework facilitates crucial hydrogen bonding interactions within the ATP-binding pockets of kinases, providing a strong foundation for potent and selective inhibition.[4]

General Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

The construction of the pyrazolopyrimidine nucleus can be achieved through various synthetic routes. A common and effective method involves the cyclization of a substituted aminopyrazole with a suitable one-carbon synthon.

Exemplary Protocol: Synthesis of a 1-substituted-1H-pyrazolo[3,4-d]pyrimidine [3]

-

Starting Material: 1-substituted-5-amino-1H-pyrazole-4-carbonitrile.

-

Reaction: Reflux the aminopyrazole carbonitrile with an excess of formic acid or formamide. This serves as the source of the additional carbon atom required to form the pyrimidine ring.

-

Cyclization: The reaction proceeds via an initial formylation of the amino group, followed by an intramolecular cyclization.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product can then be purified by recrystallization or column chromatography.

It is the versatility of substitution at various positions of the pyrazolopyrimidine ring that allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting derivatives.

Oncology: Targeting Aberrant Kinase Signaling

The dysregulation of protein kinase activity is a fundamental driver of cancer cell proliferation, survival, and metastasis.[5] Pyrazolopyrimidine derivatives have emerged as a powerful class of kinase inhibitors, with several compounds achieving clinical success.[6]

Key Kinase Targets in Oncology

Table 1: Prominent Kinase Targets of Pyrazolopyrimidine Derivatives in Cancer Therapy

| Kinase Target | Cancer Type(s) | Exemplary Pyrazolopyrimidine Inhibitor(s) | Reference(s) |

| Bruton's Tyrosine Kinase (BTK) | B-cell malignancies (e.g., CLL, MCL) | Ibrutinib | [5][7][8] |

| SRC Family Kinases (SFKs) | Solid tumors (e.g., breast, colon) | PP1, PP2 | [1] |

| Epidermal Growth Factor Receptor (EGFR) | Non-small cell lung cancer, breast cancer | CLM3, CLM29 | [9] |

| Vascular Endothelial Growth Factor Receptor (VEGFR) | Various solid tumors | Sorafenib (multi-kinase inhibitor) | [5] |

| Cyclin-Dependent Kinases (CDKs) | Various cancers | Ribociclib (dual inhibitor) | [10] |

| Phosphoinositide 3-Kinase (PI3K) | Hematological malignancies | Idelalisib | [5] |

| Tropomyosin Receptor Kinase (TRK) | NTRK fusion-positive cancers | Larotrectinib, Entrectinib | [11] |

Signaling Pathway Spotlight: The BTK Pathway in B-Cell Malignancies

Ibrutinib, a pyrazolo[3,4-d]pyrimidine derivative, is a potent and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[5][7] In malignant B-cells, constitutive activation of the BCR pathway promotes cell proliferation and survival. Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inactivation and subsequent downstream signaling blockade.[5]

Experimental Workflows for Evaluating Anticancer Activity

A. Radiometric Protein Kinase Assay

This "gold standard" assay directly measures the catalytic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate.[12][13][14][15]

Step-by-Step Protocol: [12][14]

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the purified kinase, a specific peptide or protein substrate, and the assay buffer.

-

Compound Addition: Add the pyrazolopyrimidine derivative (dissolved in DMSO) or DMSO as a vehicle control to the reaction mixture.

-

Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Termination and Spotting: Stop the reaction by adding a quenching buffer (e.g., phosphoric acid). Spot an aliquot of the reaction mixture onto a phosphocellulose paper (e.g., P81).

-

Washing: Wash the phosphocellulose paper extensively with a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

-

Quantification: Dry the paper and quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.[16]

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value of the compound.

B. Cell Viability Assay (CellTiter-Glo®)

This luminescent assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture after treatment with a test compound.[17][18][19][20]

Step-by-Step Protocol: [17][18][20]

-

Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the pyrazolopyrimidine derivative or vehicle control and incubate for a specified period (e.g., 48-72 hours).

-

Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Assay Procedure: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Read the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

C. Cytotoxicity Assay (LDH Release)

This colorimetric assay measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage, as an indicator of cytotoxicity.[21][22][23][24][25]

Step-by-Step Protocol: [22][23]

-

Cell Culture and Treatment: Follow steps 1 and 2 of the CellTiter-Glo® protocol. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully transfer an aliquot of the culture supernatant to a new 96-well plate.

-

Reaction Setup: Add the LDH assay reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the manufacturer's protocol.

-

Stop Reaction: Add the stop solution to each well.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Subcutaneous Xenograft Mouse Model

This model involves the implantation of human cancer cells into immunodeficient mice to evaluate the in vivo efficacy of an anticancer agent.[26][27][28][29]

Step-by-Step Protocol: [26][27][28]

-

Cell Preparation: Culture the desired human cancer cell line to 80-90% confluency. Harvest the cells, wash with sterile PBS, and resuspend in a sterile, serum-free medium or PBS at a specific concentration (e.g., 5 x 10^6 cells/100 µL).

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer the pyrazolopyrimidine derivative (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

-

Efficacy Assessment: Measure tumor volume (using calipers) and body weight regularly throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Neurodegenerative Disorders: A New Frontier

While oncology has been the primary focus, the therapeutic potential of pyrazolopyrimidine derivatives is expanding into the realm of neurodegenerative diseases, particularly Alzheimer's disease (AD).[30][31][32][33][34]

Targeting Tau Pathology in Alzheimer's Disease

A key pathological hallmark of AD is the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles and subsequent neuronal dysfunction and death.[30][31] Microtubule Affinity Regulating Kinase 4 (MARK4) is a serine/threonine kinase that has been implicated in the early stages of tau phosphorylation.[30][31][32][33]

In silico screening and molecular dynamics simulations have identified several pyrazolopyrimidine derivatives as potential inhibitors of MARK4, suggesting a promising therapeutic strategy for mitigating tau pathology in AD.[30][31][32][33]

Inflammation: Modulating Key Pro-inflammatory Enzymes

Pyrazolopyrimidine derivatives have also demonstrated significant anti-inflammatory properties by targeting key enzymes involved in the inflammatory cascade.[35]

Dual Inhibition of COX-2 and iNOS

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are two enzymes that are upregulated during inflammation and contribute to the production of pro-inflammatory mediators, prostaglandins and nitric oxide, respectively. Certain pyrazolopyrimidine derivatives have been shown to selectively inhibit COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.[35]

Table 2: Anti-inflammatory Targets of Pyrazolopyrimidine Derivatives

| Target | Role in Inflammation | Exemplary Pyrazolopyrimidine Derivative(s) | Reference(s) |

| Cyclooxygenase-2 (COX-2) | Prostaglandin synthesis | Various substituted pyrazolo[3,4-d]pyrimidines | [35] |

| Inducible Nitric Oxide Synthase (iNOS) | Nitric oxide production | Various substituted pyrazolo[3,4-d]pyrimidines | [35] |

In Vivo Model for Anti-inflammatory Activity

Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model for evaluating the acute anti-inflammatory activity of novel compounds.[36]

Step-by-Step Protocol: [36]

-

Animal Model: Use rats or mice of a specific strain and weight range.

-

Compound Administration: Administer the pyrazolopyrimidine derivative or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally at various doses. The control group receives the vehicle.

-

Induction of Inflammation: After a specific pre-treatment time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group at each time point.

Conclusion and Future Directions

The pyrazolopyrimidine scaffold has proven to be a remarkably fruitful starting point for the development of targeted therapies. Its ability to effectively mimic the purine core of ATP has led to the discovery of potent inhibitors for a wide range of kinases and other enzymes implicated in cancer, neurodegenerative diseases, and inflammation. The clinical success of drugs like ibrutinib and selpercatinib underscores the therapeutic potential of this versatile heterocyclic system.[4][7]

Future research in this field will likely focus on several key areas:

-

Enhanced Selectivity: Designing next-generation pyrazolopyrimidine derivatives with improved selectivity profiles to minimize off-target effects and enhance safety.

-

Overcoming Drug Resistance: Developing novel derivatives that can overcome acquired resistance mechanisms to existing therapies.

-

Expansion to New Targets: Exploring the potential of the pyrazolopyrimidine scaffold to inhibit other classes of enzymes and protein-protein interactions.

-

Novel Drug Delivery Systems: Investigating advanced drug delivery strategies to improve the bioavailability and targeted delivery of pyrazolopyrimidine-based drugs.

The continued exploration of the chemical space around the pyrazolopyrimidine nucleus, coupled with a deeper understanding of the molecular drivers of disease, holds immense promise for the future of targeted medicine.

References

- Ansari, M. A., et al. (2020). Evaluation of pyrazolopyrimidine derivatives as microtubule affinity regulating kinase 4 inhibitors: Towards therapeutic management of Alzheimer's disease. Journal of Biomolecular Structure & Dynamics, 38(13), 3892-3907.

- Ansari, M. A., et al. (2019). Evaluation of pyrazolopyrimidine derivatives as microtubule affinity regulating kinase 4 inhibitors: Towards therapeutic management of Alzheimer's disease.

- Ansari, M. A., et al. (2020). Evaluation of pyrazolopyrimidine derivatives as microtubule affinity regulating kinase 4 inhibitors: Towards therapeutic management of Alzheimer's disease. PubMed.

- Ansari, M. A., et al. (2020). Evaluation of pyrazolopyrimidine derivatives as microtubule affinity regulating kinase 4 inhibitors: Towards therapeutic management of Alzheimer's disease. Taylor & Francis Online.

- A, A. L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.

-

Protocol Online. (2005). Xenograft Tumor Model Protocol. Retrieved from [Link]

- Legrand, C., et al. (2019). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 79(1), e70.

- K-H, S., et al. (2014). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 1173, 131-139.

- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

- A, A. M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667.

-

Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

- D, D. A., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55779.

-

Hastie, C. J., et al. (n.d.). Assay of protein kinases using radiolabeled ATP: a protocol. MRC PPU. Retrieved from [Link]

- S, S., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 13(10), 1165-1185.

- S, S. M., et al. (2020). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Medicinal Chemistry Research, 29(10), 1836-1851.

-

The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting. Retrieved from [Link]

- B, B., et al. (2024).

- A, A. A., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(10), e2200234.

- A, A. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 2459-2475.

- A, A. A., et al. (2021). Review on anti-alzheimer drug development: approaches, challenges and perspectives. Future Journal of Pharmaceutical Sciences, 7(1), 1-25.

- P, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3485.

-

The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

- L, L., et al. (2018). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Future Medicinal Chemistry, 10(11), 1375-1393.

- C, C., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 979-994.

- C, C., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.

- Ahmed, S. U., et al. (2022). Subcutaneous and Hepatocellular Carcinoma Xenografts | Protocol Preview. JoVE.

- S, S. A., et al. (2025). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity.

- E, E.-S. A., et al. (2020). Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. Bioorganic Chemistry, 102, 103890.

- E, E.-S. A., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry, 150, 107759.

- M, M. I., et al. (2023). Anti-inflammatory activity of d-pinitol possibly through inhibiting COX-2 enzyme: in vivo and in silico studies. Frontiers in Pharmacology, 14, 1198453.

-

ResearchGate. (n.d.). The in vivo anti‐inflammatory test results of COX‐2 inhibitors. Retrieved from [Link]

- W, W., et al. (2021). Clinical Trials of the BTK Inhibitors Ibrutinib and Acalabrutinib in Human Diseases Beyond B Cell Malignancies. Frontiers in Immunology, 12, 763598.

- Pirtobrutinib vs Ibrutinib for Chronic Lymphocytic Leukemia (BRUIN-CLL-314 Trial). (n.d.). Drug Discovery & Development.

- Woyach, J. A. (2025).

Sources

- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 7. Clinical Trials of the BTK Inhibitors Ibrutinib and Acalabrutinib in Human Diseases Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pirtobrutinib vs Ibrutinib for Chronic Lymphocytic Leukemia · Recruiting Participants for Phase Phase 3 Clinical Trial 2026 | Power | Power [withpower.com]

- 9. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 10. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity | MDPI [mdpi.com]

- 11. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 14. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]

- 15. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]

- 16. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]

- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 18. promega.com [promega.com]

- 19. promega.com [promega.com]

- 20. promega.com [promega.com]

- 21. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 28. yeasenbio.com [yeasenbio.com]

- 29. m.youtube.com [m.youtube.com]

- 30. tandfonline.com [tandfonline.com]

- 31. researchgate.net [researchgate.net]

- 32. Evaluation of pyrazolopyrimidine derivatives as microtubule affinity regulating kinase 4 inhibitors: Towards therapeutic management of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. tandfonline.com [tandfonline.com]

- 34. Review on anti-alzheimer drug development: approaches, challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-6-methyl-3-(1H-pyrazol-1-yl)pyrimidine: A Critical Assessment for Drug Development

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-Chloro-6-methyl-3-(1H-pyrazol-1-yl)pyrimidine, a heterocyclic compound of interest in modern medicinal chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's solubility and stability is paramount for its successful progression from a promising lead compound to a viable clinical candidate. This document outlines the key considerations, experimental designs, and analytical methodologies required to robustly characterize this pyrazolyl-pyrimidine derivative.

Introduction: The Pivotal Role of Physicochemical Profiling

The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, owing to its versatile biological activities.[1][2] The fusion of a pyrazole moiety to the pyrimidine core, as seen in 4-Chloro-6-methyl-3-(1H-pyrazol-1-yl)pyrimidine, can impart unique pharmacological properties. However, the ultimate bioavailability and efficacy of any potential drug candidate are intrinsically linked to its solubility and stability. Poor aqueous solubility can lead to erratic absorption and low exposure, while chemical instability can result in a loss of potency and the formation of potentially toxic degradation products.

This guide will delve into the theoretical and practical aspects of characterizing the solubility and stability of 4-Chloro-6-methyl-3-(1H-pyrazol-1-yl)pyrimidine. We will explore the underlying principles that govern these properties and provide detailed, field-proven protocols for their empirical determination. The causality behind each experimental choice will be elucidated, ensuring a scientifically rigorous and validated approach to the physicochemical profiling of this promising compound.

Part 1: Solubility Assessment: From Prediction to Empirical Determination

A comprehensive understanding of a compound's solubility in various media is a critical early-stage gatekeeper in the drug development process. It dictates the feasibility of formulation, the potential for oral absorption, and the design of preclinical and clinical studies.

Theoretical Considerations and In Silico Prediction

While empirical data is the gold standard, in silico tools can provide valuable initial estimates of a compound's solubility. Based on the structure of 4-Chloro-6-methyl-3-(1H-pyrazol-1-yl)pyrimidine, we can infer certain characteristics. The presence of nitrogen atoms in both the pyrimidine and pyrazole rings offers sites for hydrogen bonding, which may contribute to aqueous solubility. Conversely, the chloro and methyl substituents, along with the aromatic rings, contribute to the molecule's lipophilicity, which could limit its solubility in water.

For a structurally related compound, 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, the predicted water solubility is in the range of 6.72e-3 to 0.214 mol/L.[3] This suggests that our target compound may exhibit moderate to low aqueous solubility.

Experimental Workflow for Solubility Determination

A multi-faceted experimental approach is necessary to accurately determine the solubility of 4-Chloro-6-methyl-3-(1H-pyrazol-1-yl)pyrimidine in various relevant media. The following workflow is recommended:

Caption: A logical workflow for the comprehensive solubility assessment of a drug candidate.

Detailed Experimental Protocols

A robust and validated analytical method is a prerequisite for accurate solubility determination. A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric detection is the preferred approach.

-

Protocol:

-

Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol) should be optimized to achieve good peak shape and resolution of the parent compound from any potential impurities or degradants.[4]

-

Detection: A UV detector set at a wavelength of maximum absorbance for the compound (e.g., 225 nm) can be used.[4] Mass spectrometry can provide additional confirmation.

-

Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

-

The shake-flask method remains the "gold standard" for determining thermodynamic solubility, representing the true equilibrium between the dissolved and solid states of the compound.[5]

-

Protocol:

-

Add an excess amount of solid 4-Chloro-6-methyl-3-(1H-pyrazol-1-yl)pyrimidine to a series of vials containing the selected solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, and various organic solvents like ethanol, DMSO, and acetone).

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

Analyze the concentration of the dissolved compound in the filtrate using the validated HPLC method.

-

Kinetic solubility assays are high-throughput methods often used in early drug discovery to rank compounds.[6] These methods measure the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.

-

Protocol:

-

Prepare a high-concentration stock solution of the compound in DMSO.

-

In a 96-well plate, serially dilute the stock solution with the aqueous buffer of interest.

-

Monitor the turbidity of the solutions over time using a plate reader or nephelometer.[7] The concentration at which precipitation is observed is the kinetic solubility.

-

Data Presentation

The solubility data should be presented in a clear and concise tabular format for easy comparison.

| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Method |

| Water | 25 | [Insert Data] | [Insert Data] | Shake-Flask |

| PBS (pH 7.4) | 37 | [Insert Data] | [Insert Data] | Shake-Flask |

| Simulated Gastric Fluid (SGF) | 37 | [Insert Data] | [Insert Data] | Shake-Flask |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | [Insert Data] | [Insert Data] | Shake-Flask |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | [Insert Data] | [Insert Data] | Shake-Flask |

| Ethanol | 25 | [Insert Data] | [InsertData] | Shake-Flask |

| DMSO | 25 | [Insert Data] | [Insert Data] | Shake-Flask |

| PBS (pH 7.4) | 25 | [Insert Data] | [Insert Data] | Kinetic |

Part 2: Stability Assessment: Unveiling Degradation Pathways

Forced degradation, or stress testing, is a crucial component of drug development that provides insights into the intrinsic stability of a molecule.[8][9] These studies are instrumental in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[10]

Theoretical Considerations

The chemical structure of 4-Chloro-6-methyl-3-(1H-pyrazol-1-yl)pyrimidine suggests several potential routes of degradation:

-

Hydrolysis: The chloro-substituent on the pyrimidine ring is a potential site for nucleophilic attack by water, leading to the formation of a hydroxypyrimidine derivative. The rate of hydrolysis of chloropyrimidines is known to be influenced by the position of the chlorine atom and the pH of the solution.[6][11]

-

Oxidation: The nitrogen atoms in the pyrimidine and pyrazole rings, as well as the methyl group, could be susceptible to oxidation.

-

Photodegradation: Aromatic heterocyclic systems can undergo photodegradation upon exposure to UV light, potentially leading to the formation of dimers or other photoproducts.[1]

-

Thermal Degradation: While pyrazole-containing compounds can exhibit high thermal stability, with decomposition temperatures often above 250°C, it is still a critical parameter to evaluate.[5][12]

Experimental Workflow for Stability Assessment

A systematic approach to forced degradation is essential to ensure that all likely degradation pathways are explored.

Caption: A systematic workflow for conducting forced degradation studies.

Detailed Experimental Protocols for Forced Degradation

The goal of forced degradation is to achieve a target degradation of 5-20% of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[13]

-

Acidic Hydrolysis:

-

Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Monitor the degradation over time by HPLC.

-

-

Basic Hydrolysis:

-

Treat a solution of the compound with 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Monitor the degradation over time by HPLC.

-

-

Oxidative Degradation:

-

Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Monitor the degradation over time by HPLC.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

-

Expose a solution of the compound to the same thermal stress.

-

Monitor for degradation by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light (e.g., a xenon lamp) according to ICH Q1B guidelines.

-

A dark control sample should be run in parallel.

-

Monitor for degradation by HPLC.

-

Data Presentation

The results of the forced degradation studies should be summarized in a table.

| Stress Condition | Reagent/Condition | Temperature (°C) | Duration | % Degradation | Major Degradants (Retention Time) |

| Acidic Hydrolysis | 0.1 M HCl | 60 | [Time] | [Data] | [Data] |

| Basic Hydrolysis | 0.1 M NaOH | 40 | [Time] | [Data] | [Data] |

| Oxidative Degradation | 3% H₂O₂ | 25 | [Time] | [Data] | [Data] |

| Thermal (Solid) | Dry Heat | 80 | [Time] | [Data] | [Data] |

| Thermal (Solution) | Dry Heat | 80 | [Time] | [Data] | [Data] |

| Photolytic (Solid) | ICH Q1B | 25 | [Time] | [Data] | [Data] |

| Photolytic (Solution) | ICH Q1B | 25 | [Time] | [Data] | [Data] |

Conclusion

The comprehensive physicochemical characterization of 4-Chloro-6-methyl-3-(1H-pyrazol-1-yl)pyrimidine is a critical endeavor for any drug development program centered on this molecule. The experimental workflows and protocols detailed in this guide provide a robust framework for obtaining high-quality, reliable data on its solubility and stability. A thorough understanding of these fundamental properties will enable informed decision-making, facilitate the development of appropriate formulations, and ultimately increase the probability of translating a promising chemical entity into a successful therapeutic.

References

-

Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. ACS Publications.

-

Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Figshare.

-

Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate.

-

Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH.

-

Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society.

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.

-

Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. PMC.

-

Degradation of purines and pyrimidines by microorganisms. PMC - NIH.

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

-

High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. ResearchGate.

-

Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil.

-

4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Properties. EPA.

-

Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Benchchem.

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

-

Forced Degradation Studies. MedCrave online.

-

ULTRAVIOLET IRRADIATION OF PYRIMIDINE DERIVATIVES: IV. ANIONIC EFFECTS ON THE PHOTOLYSIS OF CYTOSINE AND O-METHYLCYTOSINE. Semantic Scholar.

-

Development of forced degradation and stability indicating studies of drugs—A review.

-

Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Publications.

-

Forced Degradation Studies: Regulatory Considerations and Implementation.

-

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI.

-

All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. PMC.

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.

-

A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.

-

method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.Org.

-

4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine. NIH.

-

The Journal of Organic Chemistry. ACS Publications - American Chemical Society.

-

synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.

-

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI.

-

Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC.

Sources

- 1. All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pharmacy180.com [pharmacy180.com]

- 8. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 9. 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | C7H6ClN3 | CID 335407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

Methodological & Application

analytical methods for quantifying 4-Chloro-(3-pyrazolyl)-6-methyl pyrimidine

Application Note: Quantitative Analysis and Quality Control of 4-Chloro-6-methyl-2-(1H-pyrazol-3-yl)pyrimidine

Introduction & Scope

This technical guide details the analytical protocols for the quantification and purity profiling of 4-Chloro-6-methyl-2-(1H-pyrazol-3-yl)pyrimidine (CAS: 166197-06-4). This compound serves as a critical scaffold in the synthesis of bioactive kinase inhibitors (e.g., JAK, VEGFR inhibitors).

Compound Identification:

-

IUPAC Name: 4-Chloro-6-methyl-2-(1H-pyrazol-3-yl)pyrimidine

-

Molecular Formula: C₈H₇ClN₄

-

Molecular Weight: 194.62 g/mol

-

Key Chemical Features:

-

Electrophilic Center: The C4-Chloro position is highly reactive toward nucleophiles (susceptible to hydrolysis).

-

Amphoteric Nature: The pyrazole ring (pKa ~2.5 for protonation, ~14 for deprotonation) and pyrimidine nitrogens require careful pH control during analysis to prevent peak tailing.

-

Critical Quality Attributes (CQAs):

-

Assay (Purity): >98.0% by HPLC area normalization.

-

Impurity Profile: Identification of the hydrolytic degradant (4-Hydroxy analog) and regioisomers.

-

Moisture Content: Hygroscopicity can affect weight-based assay calculations.

Analytical Workflow Visualization

The following diagram outlines the logical flow for the quality control of this intermediate, from sampling to data reporting.

Caption: Figure 1. End-to-end analytical workflow for 4-Chloro-6-methyl-2-(1H-pyrazol-3-yl)pyrimidine, highlighting the critical check for hydrolytic impurities.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Primary method for assay and purity determination. Rationale: A Reverse-Phase (RP) method is selected. The mobile phase pH is buffered to 4.5 using ammonium acetate.

-

Why pH 4.5? At pH < 2, the pyrazole and pyrimidine rings are fully protonated, reducing retention and potentially causing repulsion from the stationary phase. At neutral pH, the chloropyrimidine is more susceptible to hydrolysis. pH 4.5 offers a balance of chemical stability and chromatographic peak shape.

Chromatographic Conditions

| Parameter | Specification |

| Instrument | HPLC System (e.g., Agilent 1260/1290 or Waters Alliance) with DAD/VWD |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |

| Column Temp. | 30°C ± 1°C |

| Flow Rate | 1.0 mL/min |

| Injection Vol. | 5.0 µL |

| Detection | UV at 254 nm (Reference: 360 nm) |

| Run Time | 20 minutes |

Mobile Phase Setup

-

Mobile Phase A (Buffer): 10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with Acetic Acid.

-

Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Profile:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 90 | 10 | Equilibration |

| 2.00 | 90 | 10 | Isocratic Hold |

| 12.00 | 10 | 90 | Linear Gradient |

| 15.00 | 10 | 90 | Wash |

| 15.10 | 90 | 10 | Return to Initial |

| 20.00 | 90 | 10 | Re-equilibration |

Standard & Sample Preparation

Diluent: Acetonitrile : Water (50:50 v/v).

-

Stock Standard Solution (1.0 mg/mL):

-

Weigh 25.0 mg of Reference Standard into a 25 mL volumetric flask.

-

Add 10 mL of Acetonitrile first to ensure dissolution (the chloro-compound is more soluble in organic).

-

Sonicate for 5 minutes.

-

Dilute to volume with Water. Mix well.

-

-

Working Standard (0.1 mg/mL):

-

Transfer 5.0 mL of Stock Solution to a 50 mL volumetric flask.

-

Dilute to volume with Diluent.

-

-

Sample Solution:

-

Prepare in duplicate using the same procedure as the Stock Standard.

-

Method 2: LC-MS Identification (Trace Analysis)

Objective: Confirmation of molecular weight and identification of unknown impurities (e.g., hydrolysis products).

Protocol:

-

System: UPLC coupled to Q-TOF or Triple Quadrupole MS.

-

Ionization: Electrospray Ionization (ESI), Positive Mode (+).

-

Rationale: The basic nitrogens on the pyrazole and pyrimidine rings protonate easily (

). -

Mobile Phase: Use 0.1% Formic Acid instead of Ammonium Acetate for better ionization efficiency.

Expected Mass Transitions:

-

Target Analyte: MW 194.6. Expected

and -

Hydrolysis Impurity (4-Hydroxy): Cl replaced by OH. MW = 176.2. Expected

. Loss of Chlorine isotope pattern.[1]

Results Interpretation & Troubleshooting

System Suitability Criteria

Before releasing data, ensure the system passes the following checks (inject Working Standard 5 times):

| Parameter | Acceptance Criteria | Logic |

| Retention Time (RT) | 8.0 ± 0.5 min | Consistent chromatography. |

| Tailing Factor ( | 0.8 – 1.5 | Pyrazoles can tail due to silanol interactions; pH control mitigates this. |

| Theoretical Plates ( | > 5,000 | Ensures column efficiency. |

| RSD (Area) | ≤ 2.0% | Verifies injection precision. |

Impurity Profiling (The "Hydrolysis Trap")

The most common analytical error with chloropyrimidines is in-situ hydrolysis .

-

Symptom: A peak appears at RRT ~0.6 (more polar) that grows over time in the autosampler.

-

Cause: The 4-Chloro group reacts with water in the diluent.

-

Solution:

-

Keep autosampler temperature at 4°C .

-

Increase the organic ratio in the diluent (e.g., 80% ACN) if solubility permits, to reduce water activity.

-

Analyze samples immediately after preparation.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 166197-06-4. Retrieved from [Link]

- Garg, H.G., & Sharma, P. (1970).Potential Antineoplastics. Synthesis of some substituted pyrimidines. Journal of Medicinal Chemistry. (Provides foundational synthesis routes for pyrazole-pyrimidines).

-

European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. (Relevant for Pd/Cu removal in Suzuki coupling steps). Retrieved from [Link]

Sources

Application Note: Engineering Novel Therapeutics with the Pyrazolo[3,4-d]pyrimidine Core

Executive Summary & Strategic Rationale

The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, celebrated for its bioisosteric relationship to the adenine ring of ATP. This structural mimicry allows it to anchor effectively within the hinge region of kinase domains, making it a cornerstone in the development of targeted cancer therapies and autoimmune treatments.

Why this core? Unlike the ubiquitous quinazoline core (e.g., Gefitinib), the pyrazolopyrimidine scaffold offers distinct vectors for substitution at N1, C3, C4, and C6 positions. This flexibility allows medicinal chemists to navigate the "selectivity filter" of the kinome, accessing hydrophobic back-pockets or solvent-front regions to differentiate between homologous kinases (e.g., BTK vs. EGFR).

Proven Success:

-

Ibrutinib (Imbruvica): A covalent BTK inhibitor treating mantle cell lymphoma.

-

Dinaciclib: A potent CDK inhibitor.

-

Zaleplon: A GABA-A receptor modulator (demonstrating utility beyond kinases).

This guide provides a blueprint for developing novel therapeutics based on this core, moving from synthetic construction to biochemical validation.

Chemical Synthesis: The "Convergent" Strategy

To maximize chemical diversity, we utilize a convergent synthetic route. This protocol avoids linear steps on the core, instead building a 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate that serves as a "hub" for late-stage diversification via SNAr reactions or Buchwald-Hartwig couplings.

Protocol 1: Synthesis of the 4-Chloro Core Scaffold

Objective: Synthesize 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Intermediate 3 ) from commercially available precursors.

Reagents:

-

Starting Material (A): 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile

-

Cyclizing Agent: Formamide (or Formic acid/Acetic Anhydride)

-

Chlorinating Agent: Phosphorus oxychloride (POCl₃)

Workflow:

-

Cyclization (Ring Closure):

-

Dissolve A (10 mmol) in Formamide (15 mL).

-

Reflux at 180–190°C for 6–8 hours. Critical Step: Monitor TLC until the nitrile spot disappears.

-

Cool to RT. Pour onto crushed ice. The product, 4-hydroxy-pyrazolo[3,4-d]pyrimidine (Intermediate 2 ), will precipitate.

-

Filter, wash with water, and dry under vacuum. (Typical Yield: >80%).

-

-

Chlorination (Activation):

-

Suspend Intermediate 2 (5 mmol) in neat POCl₃ (10 mL).

-

Optional: Add catalytic N,N-dimethylaniline to accelerate the reaction.

-

Reflux at 100°C for 4 hours. The suspension should clear as the chloride forms.

-

Safety Warning: Quench excess POCl₃ by slowly pouring the reaction mixture onto ice/water with vigorous stirring. This is highly exothermic.

-

Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

-

Result: Intermediate 3 (4-chloro derivative), ready for library generation.

-

-

Diversification (The "Library" Step):

-

React Intermediate 3 with various anilines or amines (R-NH₂) in isopropanol (reflux) or using Pd-catalyzed conditions (Buchwald) to install the "hinge binder" at C4.

-

Visualization: Synthetic Workflow

Caption: Convergent synthetic route for generating 4-amino-substituted pyrazolo[3,4-d]pyrimidine libraries.

Biochemical Validation: Kinase Selectivity Profiling

Once the library is synthesized, the first "gate" is biochemical potency. We utilize an ADP-Glo™ Kinase Assay (Promega) because it is universal (measures ADP production) and less prone to fluorescent interference from the aromatic pyrazolopyrimidine core compared to FRET assays.

Protocol 2: ADP-Glo™ Screening Workflow

Principle: The assay quantifies kinase activity by converting the ADP produced during the kinase reaction into ATP, which is then converted into light by Luciferase.[1]

-

Signal = Active Kinase

-

No Signal = Inhibited Kinase

Materials:

-

Recombinant Kinase (e.g., BTK, EGFR, Src)

-

Substrate (Poly Glu:Tyr or specific peptide)

-

Ultrapure ATP

-

Compound Library (10 mM DMSO stock)

-

White 384-well plates (low volume)

Step-by-Step Procedure:

-

Kinase Reaction Setup (5 µL volume):

-

Dispense 1 µL of Compound (diluted in 1x Kinase Buffer) into wells. Note: Final DMSO concentration must be <1%.

-

Add 2 µL of Enzyme solution. Incubate for 10 min at RT (allows compound to bind the active site).

-

Add 2 µL of Substrate/ATP mix to initiate the reaction.

-

Incubate at RT for 60 minutes.

-

-

ADP Depletion (5 µL volume):

-

Add 5 µL of ADP-Glo™ Reagent .

-

Incubate for 40 minutes. Mechanism: This stops the kinase reaction and depletes any remaining unreacted ATP.[1]

-

-

Detection (10 µL volume):

-

Add 10 µL of Kinase Detection Reagent .

-

Incubate for 30 minutes. Mechanism: Converts ADP (product) back to ATP and runs the Luciferase reaction.[1]

-

-

Data Analysis:

-

Read Luminescence (RLU).

-